3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a morpholinopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholinopyrimidine Moiety: The final step involves the nucleophilic substitution reaction where the morpholinopyrimidine derivative is attached to the isoxazole-sulfonamide intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is particularly studied for its antimicrobial and anticancer properties.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The morpholinopyrimidine moiety enhances the compound’s ability to interact with nucleic acids or proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-((4-pyridinyl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
- 3,5-dimethyl-N-((4-piperidinyl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specificity and potency as an enzyme inhibitor.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-10-14(11(2)23-18-10)24(20,21)16-9-12-15-4-3-13(17-12)19-5-7-22-8-6-19/h3-4,16H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDYQZDNGYRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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